

Ceranib-1: A Technical Guide to a Novel Ceramidase Inhibitor

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Compound of Interest

Compound Name: **Ceranib1**

Cat. No.: **B1365448**

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Abstract

Ceranib-1 is a potent, non-lipid, small-molecule inhibitor of ceramidases, key enzymes in sphingolipid metabolism. By blocking the hydrolysis of ceramide, Ceranib-1 elevates intracellular levels of this pro-apoptotic lipid, leading to cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of Ceranib-1, including its mechanism of action, chemical properties, and effects on cellular signaling pathways. Detailed experimental protocols for key assays and a summary of its efficacy in various cancer models are presented to facilitate further research and drug development efforts targeting the ceramide metabolic pathway.

Introduction

The sphingolipid rheostat, the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a critical determinant of cell fate.^[1] Ceramidases are pivotal enzymes in this regulatory network, catalyzing the hydrolysis of ceramide into sphingosine, the precursor of S1P.^[2] Dysregulation of this pathway, often characterized by the overexpression of acid ceramidase, is implicated in the pathogenesis of various cancers and contributes to therapeutic resistance.^[3]

Ceranib-1 and its more potent analog, Ceranib-2, have emerged as valuable pharmacological tools to investigate the therapeutic potential of ceramidase inhibition.^[2] These compounds

effectively shift the sphingolipid balance towards ceramide accumulation, thereby inducing apoptosis in cancer cells. This guide serves as a technical resource for researchers exploring the utility of Ceranib-1 in cancer biology and drug discovery.

Chemical Properties and Synthesis

Chemical Name: 3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone

Molecular Formula: C₂₆H₂₁NO₃

Molecular Weight: 395.45 g/mol

CAS Number: 328076-61-5

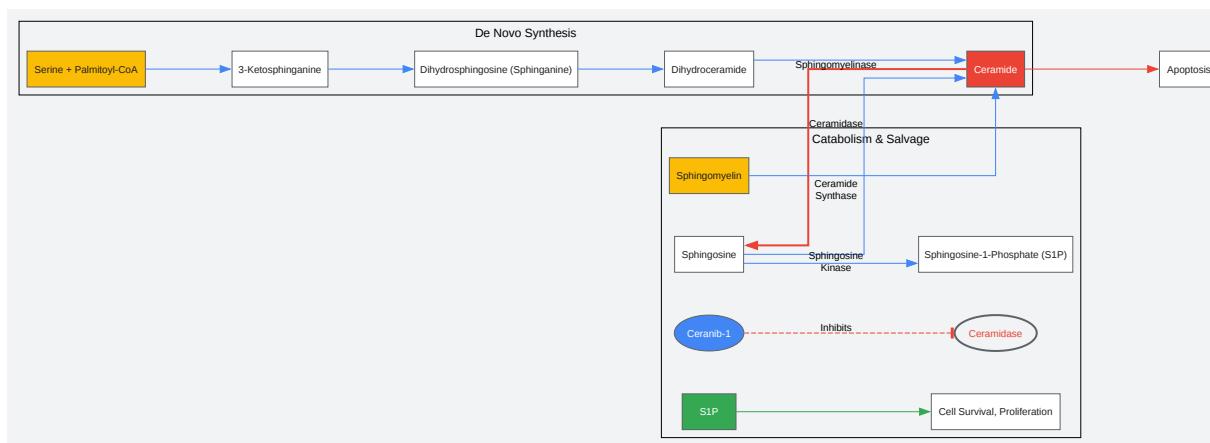
While a detailed, step-by-step synthesis protocol for Ceranib-1 is not readily available in the public domain, the synthesis of its more potent analog, Ceranib-2 (3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-1H-quinolin-2-one), has been described and is presented here as a reference.^[2] The synthesis involves a two-step process starting from o-aminobenzophenone and acetylacetone to form the quinolinone core, followed by a Claisen-Schmidt condensation with 4-methoxybenzaldehyde.

Mechanism of Action

Ceranib-1 functions as a direct inhibitor of ceramidase activity. This inhibition leads to the intracellular accumulation of various ceramide species and a concomitant decrease in the levels of sphingosine and S1P. The resulting shift in the ceramide/S1P ratio is a key event that triggers downstream signaling cascades culminating in apoptosis.

Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of ceramidase in sphingolipid metabolism and the point of intervention for Ceranib-1.

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Caption: The Sphingolipid Rheostat and Ceranib-1 Inhibition.

Quantitative Data

The inhibitory effects of Ceranib-1 and its more potent analog, Ceranib-2, on ceramidase activity and cell proliferation have been quantified in various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC_{50}) values.

Table 1: IC_{50} Values for Ceramidase Inhibition

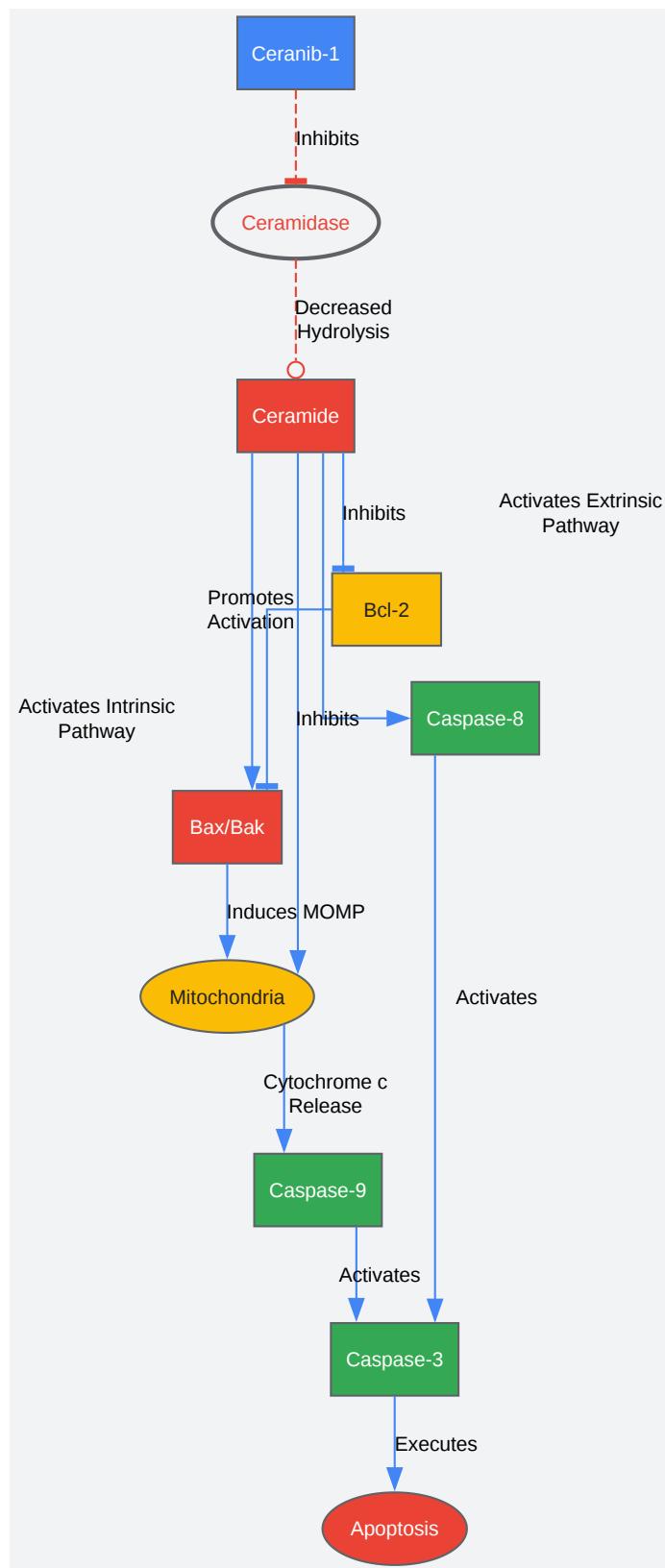
Compound	Cell Line	IC ₅₀ (µM)	Reference(s)
Ceranib-1	SKOV3	55	
Ceranib-2	SKOV3	28	

Table 2: IC₅₀ Values for Cell Proliferation Inhibition

Compound	Cell Line	Incubation Time (h)	IC ₅₀ (µM)	Reference(s)
Ceranib-1	SKOV3	72	3.9 ± 0.3	
Ceranib-2	SKOV3	72	0.73 ± 0.03	
Ceranib-2	T-98G	24	7	
Ceranib-2	T-98G	48	0.9	
Ceranib-2	U-87MG	48	~10	
Ceranib-2	C6	48	~25	

Ceramide-Induced Apoptosis Signaling Pathway

The accumulation of ceramide following Ceranib-1 treatment triggers a cascade of events leading to apoptosis. This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular players include caspases and members of the Bcl-2 family of proteins.



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Caption: Ceramide-Induced Apoptotic Signaling Cascade.

Experimental Protocols

Cellular Ceramidase Activity Assay (Fluorogenic Method)

This protocol is adapted from a method utilizing a fluorogenic ceramidase substrate.

Materials:

- 96-well plates
- Fluorogenic ceramidase substrate (e.g., Rbm14-12)
- Cell lysis buffer (e.g., 25 mM sodium acetate, pH 4.5)
- Protein quantification assay (e.g., BCA assay)
- Ceranib-1 stock solution (in DMSO)
- Fluorescence plate reader

Procedure:

- Cell Culture and Lysis:
 - Culture cells to near confluence in appropriate vessels.
 - Harvest and lyse cells in a suitable buffer.
 - Determine protein concentration of the cell lysate.
- Assay Setup:
 - In a 96-well plate, add cell lysate (10-25 µg of protein) to each well.
 - Add varying concentrations of Ceranib-1 or vehicle control (DMSO).
 - Pre-incubate for a designated time (e.g., 15 minutes) at 37°C.

- Enzymatic Reaction:
 - Initiate the reaction by adding the fluorogenic ceramidase substrate (e.g., 20 μ M final concentration).
 - Incubate the plate at 37°C for 1-3 hours.
- Signal Detection:
 - Stop the reaction (method dependent on the substrate used, may involve addition of a stop solution).
 - Measure the fluorescence at the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Subtract the background fluorescence (wells without cell lysate).
 - Calculate the percentage of ceramidase inhibition relative to the vehicle control.
 - Determine the IC_{50} value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is a widely used method for determining cell density based on the measurement of cellular protein content.

Materials:

- 96-well plates
- Trichloroacetic acid (TCA), 50% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Tris base solution, 10 mM
- Microplate reader

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
 - Treat cells with a range of concentrations of Ceranib-1 for the desired duration (e.g., 72 hours).
- Cell Fixation:
 - Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
 - Wash the plates five times with slow-running tap water and allow to air-dry.
- Staining:
 - Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
 - Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air-dry.
- Solubilization and Measurement:
 - Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
 - Measure the absorbance at 510-540 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell proliferation relative to the vehicle-treated control.
 - Determine the IC₅₀ value by plotting the percentage of proliferation against the logarithm of the inhibitor concentration.

Quantification of Intracellular Ceramide Species by HPLC-MS/MS

This protocol provides a general workflow for the analysis of intracellular sphingolipids. Specific parameters may need to be optimized for the instrument and analytes of interest.

Materials:

- HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
- C8 or C18 reversed-phase HPLC column
- Solvents for lipid extraction (e.g., methanol, chloroform)
- Mobile phases (e.g., water with formic acid and ammonium formate, acetonitrile with formic acid)
- Internal standards (e.g., C17:0 ceramide)

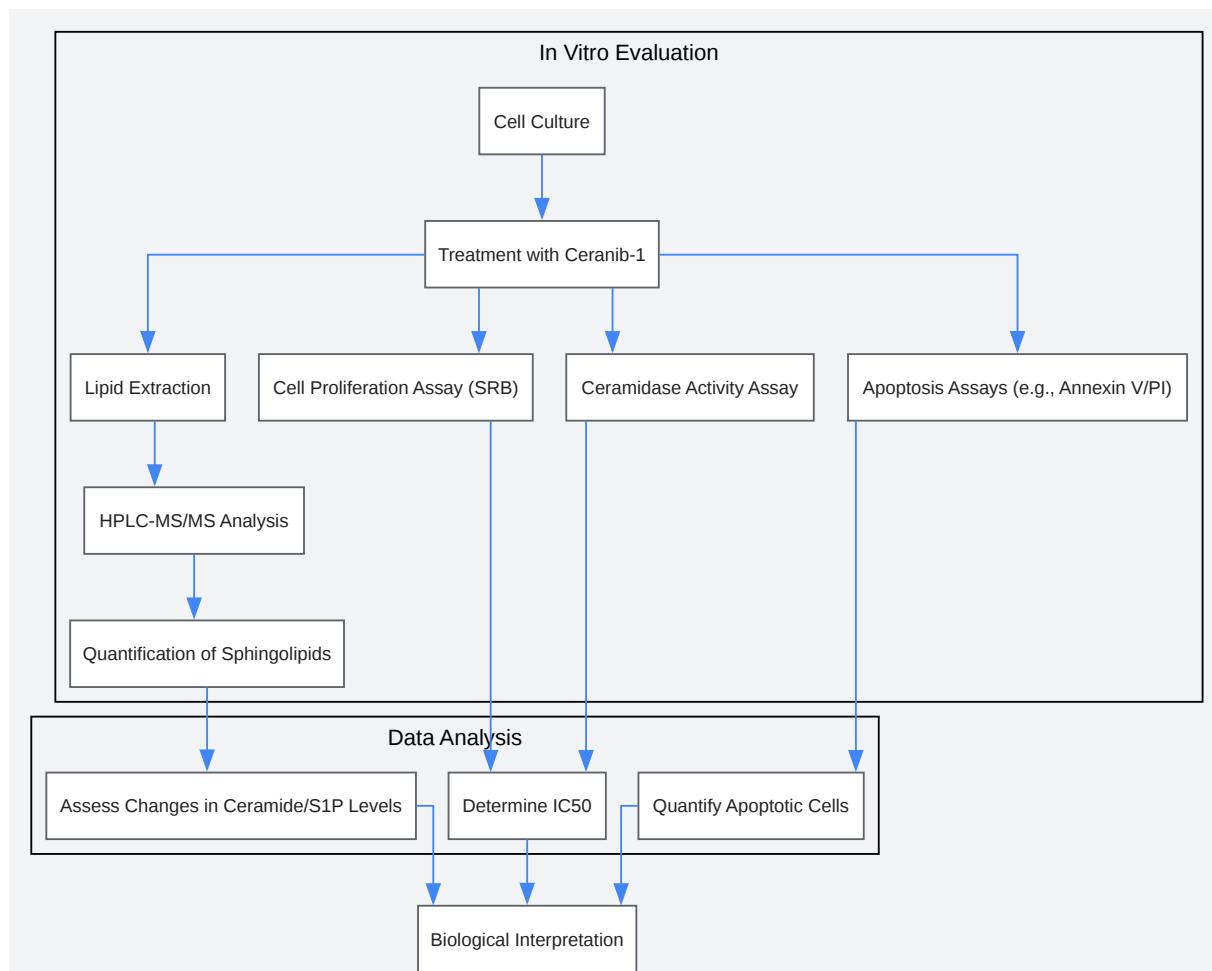
Procedure:

- Sample Preparation and Lipid Extraction:
 - Treat cells with Ceranib-1 for the desired time.
 - Harvest cells and perform a lipid extraction using a method such as the Bligh-Dyer or a single-phase extraction with methanol.
 - Spike samples with an appropriate internal standard before extraction.
 - Dry the lipid extract under a stream of nitrogen.
- HPLC Separation:
 - Reconstitute the dried lipid extract in the initial mobile phase.
 - Inject the sample onto a C8 or C18 column.

- Perform a gradient elution to separate the different sphingolipid species. An example gradient could start with a higher aqueous phase and ramp up to a high organic phase.
- Mass Spectrometry Analysis:
 - Utilize electrospray ionization (ESI) in the positive ion mode.
 - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 - Set up specific precursor-to-product ion transitions for each ceramide species and the internal standard.
- Data Analysis:
 - Integrate the peak areas for each ceramide species and the internal standard.
 - Calculate the concentration of each ceramide species relative to the internal standard and normalize to a measure of sample input (e.g., protein concentration or cell number).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of Ceranib-1 on cancer cells.

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